REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[C:14](=[CH:15][CH:16]=1)[C:7]([CH2:8][C@@H:9]([C:11](O)=[O:12])[NH2:10])=[CH:6][NH:5]2>C1COCC1>[NH2:10][CH:9]([CH2:8][C:7]1[C:14]2[C:4](=[CH:3][C:2]([F:1])=[CH:16][CH:15]=2)[NH:5][CH:6]=1)[CH2:11][OH:12]
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Name
|
|
Quantity
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1.9 g
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Type
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reactant
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Smiles
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FC=1C=C2NC=C(C[C@H](N)C(=O)O)C2=CC1
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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Me2S complex (2.55 mL, 26.87 mmol) was added
|
Type
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TEMPERATURE
|
Details
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the reaction mixture was heated
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Type
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TEMPERATURE
|
Details
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at reflux for 21 h
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Duration
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21 h
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Type
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TEMPERATURE
|
Details
|
The reaction mixture was then cooled in an ice bath
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Type
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CUSTOM
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Details
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cautiously quenched by the dropwise addition of MeOH (5 mL)
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Type
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CUSTOM
|
Details
|
The crude reaction mixture
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Type
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CONCENTRATION
|
Details
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was then concentrated in vacuo
|
Type
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DISSOLUTION
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Details
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The crude product was dissolved in EtOAc (50 mL)
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Type
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EXTRACTION
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Details
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extracted with aqueous NaOH (20% w/v, 2×50 mL) after which the combined aqueous fractions
|
Type
|
EXTRACTION
|
Details
|
were extracted with EtOAc (2×50 mL)
|
Type
|
WASH
|
Details
|
the combined organic fractions were washed with brine (50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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FILTRATION
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Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC(CO)CC1=CNC2=CC(=CC=C12)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.24 g | |
YIELD: CALCULATEDPERCENTYIELD | 117.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |